1-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-11-5-3-4-6-14(11)17-20-18(26-22-17)15-16(19)24(23-21-15)12-7-9-13(25-2)10-8-12/h3-10H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFGABSNAUBAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound features a unique structural framework incorporating triazole and oxadiazole moieties, which are known for their diverse pharmacological properties.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
The biological activity of this compound is primarily associated with its potential as an anticancer , antimicrobial , and anti-inflammatory agent. Recent studies have highlighted its effectiveness in targeting various biological pathways involved in cancer progression and microbial resistance.
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazoles possess significant anticancer activity. The mechanism of action often involves the inhibition of key enzymes and proteins that facilitate cancer cell proliferation. Notably:
- Mechanism-Based Approaches : Studies have shown that compounds containing the 1,2,4-oxadiazole scaffold can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDACs), leading to increased apoptosis in cancer cells .
- Molecular Docking Studies : Molecular docking experiments suggest strong interactions between the compound and target proteins, indicating potential efficacy as a therapeutic agent against various cancer types .
Table 1: Summary of Anticancer Activity
| Compound | Target Enzyme | IC50 (nM) | Mechanism |
|---|---|---|---|
| 1-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine | HDAC | 20 | Inhibition of histone deacetylation |
| Other Oxadiazole Derivatives | Thymidylate Synthase | 15 | Disruption of nucleotide synthesis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits broad-spectrum activity against various bacterial strains.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective |
| Escherichia coli | 64 µg/mL | Moderate |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound shows promise as an anti-inflammatory agent. It has been reported to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several case studies have explored the biological activity of similar oxadiazole derivatives:
- Case Study on Anticancer Activity : A derivative similar to the target compound was tested against MCF-7 breast cancer cells. The study found that treatment led to increased levels of p53 protein and caspase-3 activation, indicating induction of apoptosis .
- Antimicrobial Study : A related oxadiazole derivative demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in combating resistant strains .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound is compared to four analogs (Table 1), highlighting substituent-driven variations in physicochemical and biological properties:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl analog exhibits the highest logP (~3.5) due to its hydrophobic CF₃ group, whereas the target compound (logP ~2.8) balances hydrophilicity (methoxy) and lipophilicity (methylphenyl) .
- Solubility : The methoxy group in the target compound improves aqueous solubility compared to the nitro- and CF₃-substituted analogs .
- Crystallinity : Fluorophenyl-substituted compounds (e.g., ) form isostructural crystals with planar conformations, aiding in structural characterization via SHELX-refined X-ray diffraction .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. Key steps include:
Q. Optimization Strategies :
Q. Which spectroscopic and crystallographic methods confirm the structure, particularly the positions of oxadiazole and triazole rings?
Methodological Answer:
- NMR : ¹H/¹³C NMR distinguishes methoxy (δ 3.8–4.0 ppm) and methylphenyl protons (δ 2.3–2.5 ppm). NOESY confirms spatial proximity of triazole and oxadiazole rings .
- X-ray crystallography : Resolves tautomeric forms (e.g., triazole vs. tetrazole) and planar geometry of heterocycles (dihedral angles <5° between rings) .
- IR : Confirms NH stretches (~3400 cm⁻¹) and C=N/C-O vibrations (1600–1500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation during oxadiazole cyclization?
Methodological Answer: Discrepancies often arise from competing pathways (e.g., over-oxidation to sulfones or incomplete cyclization). Mitigation strategies include:
Q. What computational methods predict the compound’s tautomeric stability and electronic properties?
Methodological Answer:
- DFT calculations : Compare triazole (1H vs. 2H tautomers) and oxadiazole ring stability using Gaussian09 with B3LYP/6-31G(d). Solvent effects (e.g., DMSO) shift tautomer equilibrium .
- Molecular docking : Assess binding affinity to biological targets (e.g., kinases) using AutoDock Vina. The methoxyphenyl group enhances π-π stacking in hydrophobic pockets .
Q. How do substituents (e.g., 4-methoxyphenyl vs. 2-methylphenyl) modulate biological activity?
Methodological Answer:
-
SAR Studies :
-
Synthetic modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to study redox activity .
Q. What safety protocols are critical for handling this compound, given its structural analogs’ toxicity?
Methodological Answer:
- Toxicity Mitigation :
Data Contradiction Analysis
Example Issue : Conflicting reports on antimicrobial potency (e.g., Gram+ vs. Gram– bacteria).
Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
